molecular formula C14H16ClN3OS B1318237 4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 156867-75-3

4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1318237
CAS RN: 156867-75-3
M. Wt: 309.8 g/mol
InChI Key: WIDOHVGVVBBGED-UHFFFAOYSA-N
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Description

“4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 956576-82-2. It has a molecular weight of 323.85 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18ClN3OS/c1-5-6-19-14 (17-18-15 (19)21)11 (4)20-12-7-9 (2)13 (16)10 (3)8-12/h5,7-8,11H,1,6H2,2-4H3, (H,18,21) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.85 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

  • This compound is synthesized under specific conditions, involving the formation of various intermediates and derivatives. The synthesis process has been detailed in various studies, highlighting its structural and chemical properties characterized by spectroscopic methods like IR, NMR, and elemental analyses (Mobinikhaledi et al., 2010), (Orhan et al., 2012).

Corrosion Inhibition

  • This compound has been studied for its effectiveness in inhibiting corrosion, particularly in the context of mild steel protection in acidic environments. Research indicates that it forms protective films on the steel surface, enhancing corrosion resistance (Orhan et al., 2012).

Potential in Drug Synthesis

  • Various derivatives of this compound have been explored for their potential as DNA methylation inhibitors, suggesting applications in cancer research and treatment. The synthesis and effects of these derivatives on cancer DNA methylation highlight the compound's relevance in medicinal chemistry (Hakobyan et al., 2017), (Georgiyants et al., 2014).

Physicochemical Properties

  • Research into the physicochemical properties of this compound and its derivatives contributes to a deeper understanding of its behavior and potential applications in pharmaceuticals. The focus is on synthesizing new derivatives with predictable biological activity, emphasizing their efficacy and low toxicity (Kravchenko et al., 2018).

Antimicrobial and Antiviral Activity

  • Investigations into the antimicrobial and antiviral activities of 1,2,4-triazole thioglycoside derivatives of this compound reveal its potential in developing new antimicrobial agents. The synthesis process and biological evaluation of these derivatives have been extensively studied (El‐Sayed et al., 2013).

Molecular Dynamics and Reactivity Studies

  • The compound and its derivatives have been the subject of molecular dynamics simulations and reactivity studies, providing insights into their antioxidant and α-glucosidase inhibitory activities. This research is significant in understanding the compound's potential in pharmaceutical applications (Pillai et al., 2019).

Molecular Structure Analysis

  • The crystal and molecular structure analysis of derivatives of this compound has been performed, furthering the understanding of its structural properties and potential applications in various fields (Sarala et al., 2006).

Electrochemical Studies

  • The electrochemical behavior of this compound and its derivatives has been studied in various media, providing insights into their potential applications in corrosion inhibition and electrochemical processes (Fotouhi et al., 2002).

properties

IUPAC Name

3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-4-5-18-12(16-17-14(18)20)8-19-11-6-9(2)13(15)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDOHVGVVBBGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115491
Record name 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156867-75-3
Record name 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156867-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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